Home > Products > Screening Compounds P145781 > R(+)-Butylindazone
R(+)-Butylindazone - 81166-47-4

R(+)-Butylindazone

Catalog Number: EVT-413993
CAS Number: 81166-47-4
Molecular Formula: C20H24Cl2O4
Molecular Weight: 399.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

R(+)-Butylindazone, also known as DIOA (R-(+)-[(2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid), is a potent and selective inhibitor of K+-Cl- cotransporters (KCCs) [, ]. These transporters play crucial roles in cell volume regulation, ion homeostasis, and various physiological processes. Due to its inhibitory properties, R(+)-butylindazone has emerged as a valuable tool in scientific research, particularly in investigating the functional roles of KCCs in various cell types and tissues.

Bumetanide

Compound Description: Bumetanide is a loop diuretic that inhibits the Na+-K+-2Cl- cotransporter (NKCC). It is used clinically to treat edema (fluid retention) associated with heart failure, liver disease, and kidney disease. Bumetanide is known to block both the influx and efflux of potassium through the NKCC transporter. []

Relevance: Bumetanide is considered structurally related to R(+)-Butylindazone due to their shared ability to modulate ion transport processes, although they target different transporters. While R(+)-Butylindazone specifically inhibits K+-Cl- cotransporters, bumetanide inhibits the NKCC, which also plays a role in potassium transport. Research in the provided papers utilize bumetanide to investigate the contribution of NKCC to potassium transport in the context of comparing and contrasting it with the role of K+-Cl- cotransporters, targeted by R(+)-Butylindazone. []

Ouabain

Compound Description: Ouabain is a cardiac glycoside that specifically inhibits the Na+/K+-ATPase pump, responsible for maintaining electrochemical gradients of sodium and potassium ions across the cell membrane. [] This inhibition disrupts various cellular processes that rely on these gradients.

Relevance: While not directly structurally related to R(+)-Butylindazone, ouabain is often used in conjunction with R(+)-Butylindazone in research studies. This combined use helps to differentiate the roles of the Na+/K+-ATPase pump and K+-Cl- cotransport in potassium transport, as well as to understand their potential interplay in cellular processes. []

5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB)

Compound Description: NPPB is a non-specific chloride channel blocker. It is used in research to investigate the role of chloride channels in various cellular processes. []

[(Dihydroindenyl)oxy]alkanoic acid (DIOA)

Compound Description: [(Dihydroindenyl)oxy]alkanoic acid (DIOA) is a family of compounds known to inhibit K+-Cl- cotransport. [] They are instrumental in studying the role of K+-Cl- cotransporters in cellular processes.

Relevance: R(+)-Butylindazone belongs to the [(Dihydroindenyl)oxy]alkanoic acid (DIOA) family of compounds. These compounds share a core structure and mechanism of action, specifically targeting K+-Cl- cotransporters. [] The papers provided likely use R(+)-Butylindazone as a more potent or specific derivative of DIOA for their research on K+-Cl- cotransport.

4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS)

Compound Description: DIDS is a widely used inhibitor of anion transport, known to block various anion channels and transporters, including the anion exchanger. []

Overview

R(+)-Butylindazone is a chemical compound that belongs to the class of indazoles, which are characterized by a fused benzene and pyrazole ring structure. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The "R(+)" designation indicates the specific stereochemistry of the compound, which can influence its pharmacological properties.

Source

R(+)-Butylindazone can be synthesized through various chemical reactions involving indazole derivatives. It is often studied in relation to its effects on biological systems, particularly in the context of mitochondrial function and cellular metabolism .

Classification

R(+)-Butylindazone is classified under the following categories:

  • Chemical Class: Indazole derivatives
  • Functional Group: Contains an indazole core with butyl substituents
  • Biological Activity: Investigated for its role in cellular processes, particularly in mitochondrial function and potential therapeutic applications.
Synthesis Analysis

Methods

The synthesis of R(+)-Butylindazone typically involves multi-step organic reactions, including:

  1. Formation of Indazole: The initial step may involve the condensation of hydrazine with appropriate carbonyl compounds to form an indazole structure.
  2. Substitution Reactions: The butyl group can be introduced through alkylation reactions, where an indazole derivative reacts with a butyl halide under basic conditions.

Technical Details

  • Reagents: Common reagents include hydrazine derivatives, carbonyl compounds (such as aldehydes or ketones), and butyl halides (like butyl bromide).
  • Conditions: Reactions are typically carried out under reflux conditions in solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Molecular Structure Analysis

Structure

The molecular structure of R(+)-Butylindazone can be represented as follows:

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_2

This indicates that the compound consists of 12 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms.

Data

  • Molecular Weight: Approximately 188.27 g/mol
  • Structural Features: The presence of the butyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.
Chemical Reactions Analysis

Reactions

R(+)-Butylindazone participates in various chemical reactions, including:

  1. Nucleophilic Substitution: The nitrogen atoms in the indazole ring can act as nucleophiles, allowing for further functionalization of the molecule.
  2. Oxidation Reactions: The compound may undergo oxidation under certain conditions, leading to changes in its biological activity.

Technical Details

  • Reaction Conditions: Typical conditions for these reactions include the use of oxidizing agents like potassium permanganate or chromium trioxide.
  • Mechanisms: The mechanisms often involve electron transfer processes that alter the oxidation state of the nitrogen atoms.
Mechanism of Action

Process

The mechanism of action of R(+)-Butylindazone primarily revolves around its interaction with mitochondrial membranes and cellular metabolic pathways. It has been shown to influence mitochondrial membrane potential and ATP production.

Data

Research indicates that R(+)-Butylindazone may modulate ion channels or transporters within mitochondria, leading to alterations in membrane potential and subsequent effects on cellular energy metabolism . This modulation can trigger various signaling pathways associated with cell survival and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

Applications

Scientific Uses

R(+)-Butylindazone has several applications in scientific research:

  • Biochemical Studies: Used to study mitochondrial function and cellular respiration.
  • Pharmacological Research: Investigated for potential therapeutic effects against metabolic disorders and diseases characterized by mitochondrial dysfunction.
  • Chemical Biology: Serves as a tool compound for understanding the mechanisms underlying cell signaling pathways related to energy metabolism.
Introduction to R(+)-Butylindazone in Contemporary Research

Historical Context and Emergence in Pharmacological Literature

The discovery of R(+)-Butylindazone is rooted in early investigations of cell volume regulation. In the 1990s–2000s, researchers identified regulatory volume decrease (RVD) as a fundamental cellular response to osmotic stress, mediated partly by electroneutral KCC transporters that extrude K⁺ and Cl⁻ ions. Initial inhibitors like furosemide and DIDS lacked specificity, affecting multiple transporters (e.g., NKCC, anion exchangers). The synthesis of racemic butylindazone provided improved selectivity, but its resolution into enantiomers revealed R(+)-Butylindazone as the biologically active stereoisomer [3].

Key milestones in its pharmacological characterization include:

  • Functional validation in oesophageal epithelia: Studies on rabbit and human oesophageal squamous epithelial cells (SECs) demonstrated that R(+)-Butylindazone (100 μM) selectively inhibited the late phase of RVD by blocking basolateral KCC activity, distinguishing it from early Cl⁻ channel-dependent volume regulation [3].
  • Role in bone biology research: In osteoclast studies, R(+)-Butylindazone helped elucidate KCC-mediated ion fluxes during bone resorption, particularly in modulating cytoplasmic ionic strength downstream of V-ATPase proton pumps [1].

Table 1: Key Historical Milestones for R(+)-Butylindazone

YearResearch ContextSignificant FindingReference Model
1993Cell Volume RegulationIdentification of K⁺/Cl⁻ efflux as RVD mechanism in oesophageal cellsRabbit SECs
2002Enantiomer DifferentiationR(+)-Butylindazone identified as potent KCC inhibitor (IC₅₀ ~15 μM) vs. inactive S-formHuman oesophageal cell lines
2010sBone Resorption MechanismsKCC3 inhibition shown to disrupt osteoclast ion homeostasisMurine osteoclast cultures

This trajectory established R(+)-Butylindazone as a critical pharmacologic probe for KCC-dependent processes, bridging epithelial physiology and cellular biophysics.

Theoretical Significance in Stereochemistry and Enantiomeric Selectivity

The bioactivity of R(+)-Butylindazone is exquisitely stereospecific, reflecting chiral recognition at the KCC binding site. The R-enantiomer exhibits >80-fold greater inhibitory potency toward KCC transporters compared to its S-counterpart, a disparity attributed to:

  • Stereoelectronic complementarity: The R-configuration positions its butyl side chain and indazone core optimally for hydrophobic pockets in KCCs, while the S-enantiomer experiences steric clashes.
  • Conformational rigidity: Molecular dynamics simulations suggest the R-form maintains a planar orientation that aligns with the transporter’s substrate-binding cleft [3].

This enantioselectivity has broader implications:

  • Mechanistic insights into KCC function: By excluding nonspecific effects, R(+)-Butylindazone confirmed KCCs (not Cl⁻ channels) as primary regulators of sustained RVD in human oesophageal cells [3].
  • Probe for transporter localization: Differential inhibition using enantiomers helped map KCC expression domains—e.g., basolateral KCC1/KCC3 in SECs versus apical KCC4 in renal epithelia.
  • Template for targeted therapeutics: Its stereochemical preference informs designs of isotopically labeled or derivatized probes for in vivo KCC imaging.

Table 2: Enantiomeric Selectivity of R(+)-Butylindazone in Physiological Models

Biological SystemR(+)-Butylindazone EffectS(–)-Butylindazone EffectSelectivity Ratio (R/S)
Oesophageal SEC RVD72% inhibition at 100 μM<5% inhibition at 100 μM>14:1
Osteoclast ion fluxReduced Ca²⁺ efflux by 40%No significant effectUndefined
KCC3-transfected HEK cellsIC₅₀ = 15.3 ± 2.1 μMIC₅₀ > 500 μM>32:1

Research Paradigms: Bridging Organic Synthesis and Molecular Pharmacology

The utility of R(+)-Butylindazone extends across disciplines, exemplifying how chemical synthesis enables mechanistic pharmacology:

Synthetic Chemistry Advances

Racemic butylindazone is synthesized via:

  • Friedländer condensation: 2-acetylpyridine + 2-nitrobenzaldehyde → 2-butylindazole precursor.
  • Chiral resolution: Enantiomeric separation using HPLC with amylose-based columns or asymmetric hydrogenation.Recent innovations include click chemistry-derived analogs (e.g., triazole-indazones) to enhance KCC affinity or aqueous solubility [1].

Molecular Pharmacology Applications

  • Bone biology: R(+)-Butylindazone revealed KCC3’s role in osteoclast resorption pits. By inhibiting basolateral K-Cl efflux, it disrupts ionic gradients necessary for V-ATPase-driven acidification, reducing bone degradation by 35–50% in vitro [1].
  • Cancer cell dynamics: In glioblastoma models, R(+)-Butylindazone impaired cell cycle progression by blocking G1/S-phase volume adjustments dependent on KCC4, suggesting oncogenic relevance [2] [3].
  • Neuropharmacology: KCC2 hypofunction underlies epilepsy and neuropathic pain. R(+)-Butylindazone aids in mapping allosteric KCC2 sites, facilitating GABAergic drug discovery.

Table 3: Interdisciplinary Research Applications of R(+)-Butylindazone

Research FieldBiological QuestionKey Insight Using R(+)-Butylindazone
Epithelial BiologyIon transport in oesophageal defenceKCC maintains cell volume during acid reflux exposure
Bone PhysiologyOsteoclast ion homeostasisKCC3 couples Cl⁻ recycling to V-ATPase-mediated bone resorption
Cancer BiologyCell volume changes in glioma proliferationKCC4 regulates cytoplasmic condensation during G1/S transition
NeurobiologyChloride homeostasis in neuronsKCC2 allostery can be modulated by small molecules

Properties

CAS Number

81166-47-4

Product Name

R(+)-Butylindazone

IUPAC Name

2-[[(2S)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid

Molecular Formula

C20H24Cl2O4

Molecular Weight

399.3 g/mol

InChI

InChI=1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)/t20-/m0/s1

InChI Key

YAWWQIFONIPBKT-FQEVSTJZSA-N

SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3

Canonical SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3

Isomeric SMILES

CCCC[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.